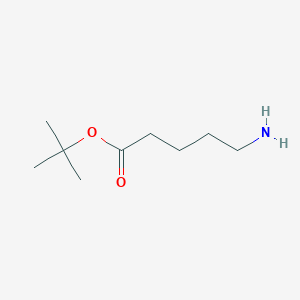

Tert-butyl 5-aminopentanoate

Descripción

Significance as a Foundational Chemical Synthon

A chemical synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Tert-butyl 5-aminopentanoate perfectly embodies this concept, serving as a versatile precursor for a wide range of more complex molecules. chemimpex.com Its utility as a synthon stems from the orthogonal reactivity of its two functional groups. The tert-butyl ester group is a robust protecting group for the carboxylic acid, stable under many reaction conditions but readily removable under acidic conditions. rsc.orgorganic-chemistry.org This allows for selective modification at the primary amine group without affecting the carboxyl end.

The amine group can undergo a variety of chemical transformations, including acylation, alkylation, and participation in peptide bond formation. medchemexpress.com This dual functionality enables chemists to introduce the five-carbon amino acid backbone into larger molecular frameworks in a controlled and predictable manner. Researchers utilize this compound as an intermediate in the synthesis of diverse pharmaceuticals and agrochemicals. chemimpex.com For example, it is a key component in the development of drugs targeting neurological disorders and is also employed in creating novel peptides with therapeutic potential. chemimpex.com

Strategic Role in Advanced Organic Synthesis

The strategic importance of this compound in advanced organic synthesis lies in its role as a protected amino acid. The tert-butyl group prevents the carboxylate from participating in unwanted side reactions, such as self-polymerization or acting as a nucleophile, while transformations are carried out on the amino group. organic-chemistry.orgspbu.ru This protection strategy is fundamental in multi-step syntheses where precise control over reactivity is paramount.

One common synthetic route to this compound involves the reaction of tert-butyl-5-bromopentanoate with sodium azide (B81097), followed by reduction of the resulting azide to the primary amine. rsc.org Another method is the deprotection of a precursor where the amine is already protected, such as tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate, via catalytic hydrogenation. rsc.orglookchem.com

Once synthesized, it serves as a crucial building block. In medicinal chemistry, the extended five-carbon chain can enhance lipophilicity, potentially improving a drug candidate's ability to cross cell membranes or bind to hydrophobic pockets in enzymes like proteases. It is also used in the synthesis of peptoids and other peptidomimetics, which are important classes of molecules in drug discovery. rsc.org For instance, it has been incorporated into complex structures designed as fluoroionophores and inhibitors of the N-end rule pathway. rsc.orgresearchgate.net

Classification as a Key Amino Acid Derivative and Building Block

This compound is a derivative of 5-aminopentanoic acid (also known as δ-aminovaleric acid), which is a non-proteinogenic ω-amino acid. lookchem.comnih.gov As such, it falls into the category of unnatural amino acid derivatives, which are indispensable building blocks in modern chemical biology and pharmaceutical science. chemimpex.comchemscene.com

The use of such building blocks allows for the creation of peptides and other bioactive molecules with tailored properties. chemimpex.comsmolecule.com The tert-butyl ester modification enhances the compound's solubility in non-polar organic solvents, facilitating its use in a broader range of reaction media compared to the free amino acid. Its role as a building block is evident in its application in peptide synthesis, where it can be coupled with other amino acids to create specific sequences. chemimpex.comsmolecule.comsigmaaldrich.com This controlled, stepwise assembly is the foundation of creating novel therapeutic agents and research tools to probe biological processes like enzyme interactions and metabolic pathways. chemimpex.comrsc.org

Compound Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 63984-03-2 | nih.govaaronchem.comchemsrc.com |

| Molecular Formula | C₉H₁₉NO₂ | nih.govaaronchem.comechemi.com |

| Molecular Weight | 173.25 g/mol | nih.govechemi.com |

| Appearance | Liquid or Solid/semi-solid | cymitquimica.comsigmaaldrich.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| InChI Key | ZJUJPZBBBNJPTI-UHFFFAOYSA-N | nih.govcymitquimica.comsigmaaldrich.com |

| Predicted Boiling Point | 220.1 ± 23.0 °C | lookchem.com |

| Predicted Density | 0.940 ± 0.06 g/cm³ | lookchem.com |

| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | lookchem.comsigmaaldrich.comsigmaaldrich.com |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1283760-93-9 | chemimpex.comcymitquimica.com |

| Molecular Formula | C₉H₂₀ClNO₂ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 209.7 g/mol | chemimpex.com |

| Appearance | White solid or wax-like solid | chemimpex.comsigmaaldrich.com |

| Storage Conditions | Store at 0 - 8 °C | chemimpex.comsigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 5-aminopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUJPZBBBNJPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovative Strategies for Tert Butyl 5 Aminopentanoate and Its Derivatives

Established Synthetic Pathways for Tert-butyl 5-aminopentanoate

The synthesis of this compound can be achieved through several established methods, each with its own advantages and considerations. These pathways include direct esterification, the use of protected precursors, and multi-step sequences.

Esterification of 5-Aminopentanoic Acid with Tert-butyl Alcohol

The direct esterification of 5-aminopentanoic acid with tert-butyl alcohol presents a straightforward approach to the synthesis of this compound. However, the presence of the free amino group can complicate the reaction, often necessitating the use of protecting groups to prevent side reactions.

A modern and efficient method for the tert-butylation of free amino acids, including those with functionalities like alcohol or thiol groups, utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) (t-BuOAc) serving as both the solvent and the tert-butylating agent. organic-chemistry.org This approach is notable for its rapid reaction times and high yields, avoiding the need for hazardous reagents. organic-chemistry.org The use of 1.1 equivalents of Tf₂NH has been shown to effectively yield tert-butyl esters with free amino groups without racemization. organic-chemistry.org

Traditional methods for the formation of tert-butyl esters often involve the reaction of the carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst. These reactions are typically conducted in organic solvents, which can be challenging for free amino acids due to their limited solubility.

Approaches Involving Protected Amino Acid Precursors

To circumvent the challenges associated with the free amino group, a common strategy involves the use of N-protected 5-aminopentanoic acid precursors. The protecting group masks the nucleophilicity of the amine, allowing for a more controlled esterification reaction.

A widely used protecting group is the benzyloxycarbonyl (Cbz or Z) group. The synthesis can commence with the N-protection of 5-aminopentanoic acid with benzyl chloroformate. The resulting N-Cbz-5-aminopentanoic acid can then be esterified with tert-butanol. A common method for this esterification involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. rsc.org

The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has also been explored, which in some cases involves the introduction of protecting groups and the use of activated ester intermediates. nih.gov

Multi-step Synthetic Sequences

The synthesis of this compound and its derivatives is often accomplished through multi-step reaction sequences, particularly when starting from readily available chiral precursors like L-glutamic acid. These sequences offer a high degree of control over the final product's stereochemistry and functionality.

A representative multi-step synthesis could involve the following general steps:

Protection: The amino and/or carboxylic acid groups of the starting material (e.g., L-glutamic acid) are protected. For instance, the amino group can be protected with a Cbz group, and the side-chain carboxylic acid can be esterified.

Modification: The protected precursor undergoes chemical transformations to introduce the desired carbon chain length and functional groups.

Esterification: The carboxylic acid destined to become the tert-butyl ester is reacted with a tert-butylating agent.

Deprotection: The protecting groups are removed to yield the final product, this compound.

The synthesis of related compounds, such as (S)-tert-butyl 4,5-diamino-5-oxopentanoate, often starts from Cbz-(L)-Glu(tBu)-OH, highlighting the utility of protected amino acids in multi-step syntheses. google.com

Targeted Synthesis of Complex Derivatives and Analogues

The versatility of this compound as a synthetic intermediate allows for the targeted synthesis of a wide array of complex derivatives and analogues. These derivatives are often designed to have specific biological activities or to serve as probes for studying biological processes.

Synthesis of Specific Chemical Series (e.g., RF-Cn Series)

An example of the targeted synthesis of complex derivatives is the preparation of the RF-Cn series of compounds. In this nomenclature, "RF" likely refers to the amino acids Arginine and Phenylalanine, while "Cn" denotes the length of a carbon linker. The synthesis of these compounds showcases the utility of precursors structurally related to this compound.

The synthesis of a key intermediate for this series, tert-butyl-5-bromopentanoate, involves the esterification of 5-bromopentanoic acid with tert-butanol. rsc.org This reaction is facilitated by the use of N,N'-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). rsc.org The resulting tert-butyl-5-bromopentanoate can then be used in subsequent steps to introduce the desired arginine and phenylalanine moieties, connected by the pentanoate linker.

Below is a table summarizing the synthesis and characterization of a precursor for the RF-Cn series.

| Compound | Starting Material | Reagents | Yield | Spectroscopic Data (¹H NMR) |

|---|---|---|---|---|

| tert-butyl-5-bromopentanoate | 5-bromopentanoic acid | tert-butanol, DMAP, DCC, DCM | 62.6% | δ = 1.44 [s, 9H], 1.5-1.6 [m, 2H], 1.84-1.96 [m, 2H], 2.24 [t, 2H], 3.4 [t, 2H] |

Precursor in Bioconjugation Reagent Design (e.g., C2Tz, C4Tz, C5Tz)

While direct literature detailing the use of this compound in the synthesis of the specific bioconjugation reagents C2Tz, C4Tz, and C5Tz is not extensively available, its structural motifs are highly relevant to the design of linkers in this field. Bioconjugation reagents often require spacers or linkers to connect a biomolecule (like a protein or antibody) to another molecule (such as a drug or a fluorescent dye). The aminopentanoate backbone provides a flexible, five-carbon chain that can be used to modulate the distance and spatial orientation between the conjugated partners.

Intermediate in the Synthesis of Pomalidomide Analogues

Pomalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. Its structure is based on a glutarimide ring (piperidine-2,6-dione) connected to a substituted isoindolinone core. The synthesis of analogues of pomalidomide and related compounds often requires precursors that can form the chiral glutarimide moiety.

This compound and its derivatives serve as key starting materials for constructing these critical glutarimide rings. For instance, a related compound, (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, is a crucial starting material for building the (S)-2-aminoglutarimide portion of certain pharmaceutically active compounds. google.com The synthesis involves cyclization of the amino acid derivative to form the piperidine-2,6-dione structure. The tert-butyl ester group is advantageous in these synthetic routes as it is stable to many reaction conditions used for amide bond formation and cyclization, and can be deprotected in a later step without cleaving the newly formed glutarimide ring.

Integration into Peptidomimetic Architectures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov this compound can be integrated into peptide-like structures to create novel peptidomimetic architectures. When incorporated into a peptide chain, it acts as a gamma-amino acid (γ-amino acid) analogue, extending the spacing between functional side chains compared to natural alpha-amino acids.

This modification can influence the secondary structure of the resulting molecule, leading to the formation of unique folds or helices. Furthermore, the amino group of the pentanoate can be used as a scaffold to build peptoids (or N-substituted glycine oligomers), which are another important class of peptidomimetics. researchgate.net In peptoid synthesis, the side chains are attached to the backbone nitrogen atom rather than the alpha-carbon. The this compound backbone can be used to create hybrid peptide/peptoid structures with diverse functionalities and conformational properties. researchgate.net

Guanidination Reactions

The primary amine of this compound is nucleophilic and can readily undergo guanidination to form a guanidinium group. This transformation is significant because the guanidinium group, found in the side chain of arginine, is strongly basic and capable of forming multiple hydrogen bonds, which is often crucial for molecular recognition and binding to biological targets.

The conversion is typically achieved by reacting the amine with a suitable guanidinylating agent. A variety of reagents can be used for this purpose, each with different reactivity and compatibility with other functional groups. The tert-butyl ester is generally stable under the conditions required for these reactions.

| Guanidinylating Reagent | Typical Reaction Conditions | Byproducts |

|---|---|---|

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aprotic solvent (e.g., THF, DMF), room temperature | Pyrazole |

| 1H-Pyrazole-1-carboxamidine hydrochloride | Base (e.g., DIPEA, Et3N), polar solvent | Pyrazole, HCl salt |

| S-Methylisothiourea sulfate | Aqueous or alcoholic solvent, often with a base | Methyl mercaptan |

| 3,5-Dimethylpyrazole-1-carboxamidine nitrate | Base (e.g., DIPEA), DMF | 3,5-Dimethylpyrazole |

Bioisosteric Replacements (e.g., Tetrazole Rings)

Bioisosterism is a strategy used in drug design to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving pharmacological activity or pharmacokinetic properties. cambridgemedchemconsulting.com The 5-substituted tetrazole ring is a well-established bioisostere for the carboxylic acid group. nih.gov It mimics the acidity and planar geometry of a carboxylate but offers potential advantages such as increased metabolic stability and improved bioavailability. nih.gov

This compound can be a precursor in the synthesis of molecules where a tetrazole ring replaces a carboxylic acid. A plausible synthetic route involves converting the primary amine of the starting material into a nitrile. This can be followed by a [3+2] cycloaddition reaction with an azide (B81097) source (e.g., sodium azide) to form the tetrazole ring. The tert-butyl ester can be carried through these steps and deprotected at a later stage if needed. This strategy allows for the creation of novel compounds where the terminal carboxyl group is effectively replaced by its tetrazole bioisostere. researchgate.netresearchgate.net

Asymmetric Synthesis and Stereochemical Control

Asymmetric synthesis is critical when preparing chiral molecules for pharmaceutical applications, as different stereoisomers can have vastly different biological activities. The development of methods to control the stereochemistry during the synthesis of this compound derivatives allows for access to enantiomerically pure compounds.

Controlling the stereochemistry at positions alpha or beta to the amine or ester groups is a key objective. Various strategies have been developed to achieve enantioselective and diastereoselective synthesis of related amino acid derivatives.

Enantioselective methods aim to produce a single enantiomer from a prochiral starting material.

Catalytic Asymmetric Hydroamination: Copper hydride (CuH) catalysis has been used for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov This method can be applied to tert-butyl cinnamate derivatives, where an aminating reagent is added across the double bond with high enantioselectivity, controlled by a chiral phosphine ligand. nih.gov

Enzymatic Reduction: Whole-cell biotransformation processes using microorganisms like Lactobacillus kefir have been developed for the asymmetric synthesis of chiral building blocks. nih.gov For example, the asymmetric reduction of a prochiral diketo-ester, tert-butyl-6-chloro-3,5-dioxohexanoate, yields the corresponding (3R, 5S)-dihydroxyhexanoate with very high diastereomeric excess (>99%). nih.gov Such enzymatic methods offer high selectivity under mild conditions.

Diastereoselective methods are used when a molecule already contains a chiral center, and the goal is to create a second chiral center with a specific relative configuration.

Substrate-Controlled Reduction: The reduction of a 4-oxo α-amino acid derivative containing a tert-butyl ester has been shown to proceed with high diastereoselectivity. nih.gov Using a bulky reducing agent like L-selectride can favor the formation of one diastereomer over the other due to steric hindrance directed by the existing stereocenter. nih.gov

Chiral Auxiliary-Mediated Aldol Reactions: Chiral auxiliaries can be attached to a substrate to direct the stereochemical outcome of a reaction. For example, asymmetric aldol reactions can be used to synthesize β-hydroxy γ-amino acids with excellent stereocontrol. nih.gov The auxiliary is removed after the key stereocenter-forming step.

| Asymmetric Method | Substrate Type | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| CuH-Catalyzed Hydroamination | α,β-Unsaturated Ester (e.g., tert-butyl cinnamate) | Cu(OAc)₂, Chiral Ligand (e.g., (S,S)-Ph-BPE) | High Enantioselectivity (e.g., >95% ee) | nih.gov |

| Enzymatic Reduction | Prochiral Diketone | Lactobacillus kefir | High Diastereoselectivity (>99% de) | nih.gov |

| Substrate-Controlled Reduction | 4-Oxo α-amino acid derivative | L-selectride | High Diastereoselectivity (e.g., 85:15 dr) | nih.gov |

Application of Chiral Auxiliaries and Kinetic Resolution Techniques

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For derivatives of this compound, achieving high levels of stereocontrol can be accomplished through the use of chiral auxiliaries and kinetic resolution.

Chiral Auxiliaries are chiral compounds temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed for reuse. This strategy has been successfully applied in a wide range of asymmetric transformations. nih.gov For example, oxazolidinone auxiliaries, popularized by Evans, can be attached to a carboxylic acid precursor of an aminopentanoate. These auxiliaries then stereoselectively direct alkylation or other transformations at the α-position before being cleaved to yield the chiral product. While a specific application for this compound is not prominently documented, the principles established with other carboxylic acid systems are directly applicable. The auxiliary forces the incoming reagent to approach from the less sterically hindered face, thereby creating one enantiomer in preference to the other.

Kinetic Resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. Lipase-catalyzed reactions are a common and effective form of kinetic resolution for amino acid esters. nih.gov Racemic esters can be selectively hydrolyzed by lipases, yielding one enantiomer as the unreacted ester and the other as the carboxylic acid. nih.gov This enzymatic approach offers mild reaction conditions and high enantioselectivity.

A pertinent example is the asymmetric synthesis of tert-butyl (3R, 5S)-6-chloro-dihydroxyhexanoate, a chiral building block, using a whole-cell biotransformation with Lactobacillus kefir. This process involves the asymmetric reduction of a prochiral diketone, achieving a diastereomeric excess of >99%. nih.gov The key findings from the optimization of this biotransformation are summarized below.

| Process | Final Product Concentration (mM) | Yield (mol/mol) | Space-Time Yield (mmol L⁻¹ h⁻¹) | Diastereomeric Excess (%) |

|---|---|---|---|---|

| Batch Process | 47.4 (approx.) | 0.33 (approx.) | Not Reported | >99 |

| Optimized Fed-Batch Process | 120 | 0.85 | 4.7 | >99 |

Data adapted from a study on the asymmetric synthesis of tert-butyl (3R, 5S)-6-chloro-dihydroxyhexanoate. nih.gov

Exploration of Metal Carbenoid N-H Insertion Methodologies

Metal carbenoid N-H insertion reactions provide a powerful and direct method for forming carbon-nitrogen bonds, enabling the construction of complex nitrogen-containing heterocycles. This methodology is particularly relevant for synthesizing cyclic derivatives of this compound, such as substituted piperidines or prolines.

The strategy involves the catalytic decomposition of a diazo compound, typically using a rhodium or copper catalyst, to generate a transient metal carbenoid. This electrophilic species can then undergo an intramolecular insertion into an N-H bond of a tethered amino group.

A compelling demonstration of this technique is the asymmetric synthesis of cis-5-tert-butylproline from a δ-amino pentanoate precursor. acs.orgnih.gov In this synthesis, an N-Boc protected methyl (R)-(−)-3-amino-4,4-dimethylpentanoate is converted into an α-diazo ester. Treatment of this diazo compound with a rhodium catalyst, such as Rh₂(OAc)₄, induces a highly stereoselective intramolecular N-H insertion to form the proline ring system as a single isomer. acs.org This highlights the methodology's potential to control stereochemistry effectively. The mechanism is believed to be a concerted or nearly concerted process, which accounts for the high stereoselectivity observed. nih.gov

| Step | Precursor | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| Diazo Transfer | δ-Amino α-Keto Ester | Mesyl Azide | δ-Amino α-Diazo Ester | Formation of the diazo group |

| N-H Insertion | δ-Amino α-Diazo Ester | Rh₂(OAc)₄ (3 mol%) | N-Boc-5-tert-butylproline methyl ester | Intramolecular cyclization |

| Deprotection | N-Boc-5-tert-butylproline methyl ester | Acid | cis-5-tert-butylproline | Removal of N-Boc group |

Based on the synthetic route for cis-5-tert-butylproline. acs.org

Domino and Tandem Reaction Sequences

Domino and tandem (or cascade) reactions offer significant advantages in synthetic efficiency by combining multiple bond-forming events in a single operation without isolating intermediates. epfl.ch These processes lead to a rapid increase in molecular complexity and are highly desirable for their atom and step economy. The synthesis of piperidine derivatives, the cyclized counterparts of 5-aminopentanoates, often employs such strategies.

A tandem reaction can be initiated, for example, by the reaction of a chiral epoxyaziridine with an α-amino ester. researchgate.net This sequence involves the successive, regioselective opening of both the oxirane and aziridine rings by the amino group, followed by cyclization to furnish enantiopure trisubstituted piperidines. researchgate.net Another approach involves multicomponent reactions, such as the [5+1] annulation method, where two new C-N bonds are formed in a sequence of iridium-catalyzed amination events to build the piperidine core stereoselectively. nih.gov

Domino reactions, where subsequent steps are triggered by the functionality formed in the previous step, have been used to create complex heterocyclic systems from linear precursors. nih.gov For instance, a domino sequence involving aza-Cope rearrangement followed by a Mannich reaction can construct polycyclic alkaloid structures in a single, high-yielding step. nih.gov These advanced strategies are applicable to appropriately functionalized aminopentanoate derivatives to access a diverse range of complex piperidine-containing molecules.

Protecting Group Chemistry and Selective Deprotection

The use of protecting groups is fundamental in the synthesis of polyfunctional molecules like this compound. The tert-butoxycarbonyl (Boc) group for the amine and the tert-butyl ester for the carboxylic acid are common choices due to their distinct acid labilities, which can be exploited for selective deprotection.

Boc Protection of Amino Functionalities

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to the stability of the resulting carbamate to a broad range of nucleophilic and basic conditions. organic-chemistry.org The standard method for its installation involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). This reaction can be performed under various conditions, including in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP), or even under catalyst-free conditions in water, making it a versatile and robust transformation. organic-chemistry.org

Selective Removal of N-Boc Protecting Groups

The selective cleavage of the N-Boc group in the presence of a tert-butyl ester is a common synthetic challenge, as both are susceptible to acidic conditions. However, careful selection of reagents and conditions allows for differentiation. Research has shown that using concentrated sulfuric acid (1.5–3.0 equivalents) or methanesulfonic acid in a solvent system of tert-butyl acetate and dichloromethane can effectively cleave the N-Boc group while leaving the tert-butyl ester largely intact. researchgate.net The yields for this selective deprotection are generally high, ranging from 70% to 100% across various amino acid and dipeptide substrates. researchgate.net

Conversely, it is also possible to selectively remove the tert-butyl ester in the presence of the N-Boc group. A notable method employs a CeCl₃·7H₂O–NaI system in refluxing acetonitrile. organic-chemistry.orgthieme-connect.comthieme-connect.com This approach reverses the typical selectivity seen under acidic conditions and provides the N-Boc protected carboxylic acid in good yields. organic-chemistry.orgthieme-connect.com

| Target Deprotection | Reagents/Conditions | Intact Group | Reference |

|---|---|---|---|

| N-Boc Group | H₂SO₄ (1.5-3.0 equiv) in tBuOAc | tert-Butyl Ester | researchgate.net |

| N-Boc Group | MeSO₃H (1.5-3.0 equiv) in tBuOAc/CH₂Cl₂ | tert-Butyl Ester | researchgate.net |

| tert-Butyl Ester | CeCl₃·7H₂O / NaI in acetonitrile (reflux) | N-Boc Group | organic-chemistry.orgthieme-connect.com |

Kinetics and Mechanisms of N-Boc Cleavage

The acid-catalyzed cleavage of the N-Boc group proceeds through a well-understood mechanism. The reaction is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the rate-limiting fragmentation of the protonated carbamate, which releases the stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com

Kinetic studies have revealed important details about this process. When strong acids like hydrochloric acid (HCl) are used in organic solvents, the reaction rate exhibits a second-order dependence on the acid concentration. acs.orgnih.govscribd.com This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair derived from the fragmented protonated carbamate. acs.orgnih.gov

In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid to proceed at a reasonable rate and shows an inverse kinetic dependence on the trifluoroacetate counter-ion concentration. acs.orgnih.gov This difference in kinetics and mechanism is critical for designing robust and reproducible deprotection protocols in complex syntheses.

Applications in Pharmaceutical and Medicinal Chemistry Research

Drug Discovery and Preclinical Development

The unique structure of tert-butyl 5-aminopentanoate makes it a favored component in the early stages of drug discovery and preclinical development. chemimpex.com Its application spans the synthesis of active pharmaceutical ingredients (APIs), the creation of novel therapeutic candidates, and focused research into specific disease areas.

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a key intermediate in the multi-step synthesis of various APIs. chemimpex.com Its role as a linker or side-chain precursor is documented in patent literature detailing the preparation of complex heterocyclic compounds. For example, it has been used in the synthesis of heterovalent molecules designed to inhibit the N-end rule pathway, a key protein degradation system in cells. In one such synthesis, this compound was reacted with a precursor molecule to yield a more complex intermediate, which was then further processed. rsc.orggoogle.com

Another significant application is in the development of protein bioconjugation reagents. The compound was employed as a starting material for synthesizing a specific tetrazine-lipoic acid analogue (C4Tz), demonstrating its utility in creating tools for chemical biology. nih.gov

Design and Development of Novel Therapeutic Agents

The compound is a versatile building block in medicinal chemistry, facilitating the creation of new therapeutic agents. chemimpex.com Its structure is particularly useful for introducing a flexible five-carbon chain with a terminal amino group into a target molecule, which can be crucial for optimizing a drug candidate's binding affinity and pharmacokinetic properties. Researchers utilize it in the synthesis of peptidomimetics and other bioactive molecules where precise spatial arrangement of functional groups is necessary for therapeutic efficacy. chemimpex.com

Focused Research on Neurological and Metabolic Disorder Therapeutics

Research efforts have specifically utilized this compound in the development of pharmaceuticals aimed at treating neurological and metabolic disorders. chemimpex.com While detailed clinical data is outside the scope of this article, its application as an intermediate is noted in research targeting these conditions. chemimpex.com For instance, derivatives of related amino esters are explored for their potential to modulate neurotransmitter systems. Furthermore, it has been used as a component in the synthesis of inhibitors for nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases. researchgate.net

Contributions to Antithrombotic Drug Research (e.g., Factor XIa Inhibitors)

This compound has played a direct role in the synthesis of novel antithrombotic agents, specifically inhibitors of Factor XIa (FXIa). google.com Inhibition of FXIa is a modern strategy in anticoagulant therapy, aiming to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. bjcardio.co.uk

A patent describes the synthesis of a novel class of FXIa inhibitors where this compound is a key reactant. In this process, the compound is used to build a side chain of the final inhibitor molecule. The synthesis involved reacting it with an N-protected amino acid derivative to form a larger, more complex intermediate that ultimately becomes part of the final API designed to inhibit FXIa. google.com

| Synthesized API using this compound | Therapeutic Target | Therapeutic Area | Reference |

| tert-butyl (S)-5-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(1,1-dioxidothiomorpholino)-4-oxobutanamido)pentanoate | Factor XIa (FXIa) | Antithrombotic | google.com |

Biological Activity and Mechanistic Studies

Beyond its role in synthesis, derivatives of this compound are subjects of biological investigation to understand their mechanisms of action, particularly concerning enzyme inhibition and receptor interactions.

Investigation of Enzyme Inhibition and Receptor Binding

Compounds synthesized from this compound have been evaluated for their ability to inhibit specific enzymes. researchgate.netrsc.org These studies are crucial for validating new drug targets and understanding structure-activity relationships (SAR).

In the context of antithrombotic research, compounds prepared using this compound were tested for their inhibitory activity against FXIa. In vitro biological tests demonstrated that the resulting compounds exhibited significant inhibitory effects on blood coagulation Factor XIa at very low concentrations. google.com

Further research has explored its use in creating inhibitors for other enzymes. One study focused on developing inhibitors for human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), an enzyme involved in cardiovascular and other diseases. While various arginine analogues were synthesized and tested, the study highlights the strategy of modifying amino acid side chains, a role for which this compound and its derivatives are well-suited. rsc.org Similarly, it has been used in the synthesis of bisubstrate mimics that potently inhibit nicotinamide N-methyltransferase (NNMT), an enzyme linked to cancer and metabolic disorders. researchgate.net The amino group of this compound is used to connect different parts of the inhibitor, demonstrating its utility as a linker in creating molecules that can bind effectively to an enzyme's active site. researchgate.net

| Enzyme Target | Inhibitor Class/Scaffold | Key Finding | Reference |

| Factor XIa (FXIa) | Amino acid derivatives | Resulting compounds show obvious inhibitory activity at extremely low concentrations. | google.com |

| Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) | Arginine analogues | Investigation of bioisosteric replacements to develop potent inhibitors. | rsc.org |

| Nicotinamide N-methyltransferase (NNMT) | Alkene-Linked Bisubstrate Mimics | The most potent inhibitor identified exhibits an IC50 value of 3.7 nM. | researchgate.net |

| N-end Rule E3 Ligase (N-recognin) | Heterovalent Inhibitors | Designed to target two independent binding sites on the enzyme to increase interaction efficiency. | google.com |

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound and its derivatives have been integral to several SAR investigations to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

In the development of inhibitors for various enzymes, the aminopentanoate scaffold provides a core structure that can be systematically modified. For instance, in the pursuit of inhibitors for Nicotinamide N-Methyltransferase (NNMT), a metabolic enzyme implicated in cancer and metabolic disorders, researchers have synthesized a series of bisubstrate inhibitors. These studies have explored the impact of altering the linker between two key pharmacophores, with some designs incorporating moieties derived from this compound. diva-portal.org The variation in the length and composition of this linker has revealed critical insights into the optimal geometry for binding to the enzyme's active site. diva-portal.org

One notable SAR study focused on small molecule disruptors of the EWS-FLI1 protein-protein interaction, a key driver in Ewing's sarcoma. nih.govacs.org In this context, this compound was used as a starting material to synthesize a biotin-conjugated analog for assessing binding affinity to the target protein. nih.govacs.org Such studies are crucial for validating the engagement of a compound with its intended biological target and for guiding the design of more potent derivatives.

Furthermore, research into inhibitors of histone deacetylase 8 (HDAC8), a zinc-dependent enzyme involved in gene regulation, has utilized derivatives of amino acids. uni-halle.de Guided by docking studies, chemical optimizations have been performed on the linker and cap groups of potential inhibitors, with some derivatives incorporating structures related to this compound to explore the impact of these modifications on inhibitory activity. uni-halle.de Similarly, in the design of coagulation Factor XIa inhibitors, a series of organic small molecules were synthesized to conduct structure-activity relationship research, with some compounds being derivatives of this compound. google.com

The following table summarizes key SAR studies involving derivatives of this compound:

Table 1: SAR Studies Involving this compound Derivatives| Target | Focus of SAR Study | Key Findings |

|---|---|---|

| Nicotinamide N-Methyltransferase (NNMT) | Optimization of bisubstrate inhibitors by varying linker length and composition. diva-portal.org | Linker characteristics are critical for potent inhibition. diva-portal.org |

| EWS-FLI1 | Synthesis of a biotin-conjugated analog to assess binding affinity. nih.govacs.org | Confirmed target engagement and guided further optimization. nih.govacs.org |

| Histone Deacetylase 8 (HDAC8) | Chemical optimization of linker and cap groups of amino acid-derived inhibitors. uni-halle.de | Modifications influenced inhibitory activity. uni-halle.de |

| Coagulation Factor XIa | Development of small molecule inhibitors. google.com | Derivatives showed significant inhibitory activity at low concentrations. google.com |

Analysis of the Influence of the Tert-butyl Group on Biological Activity

The tert-butyl group is a common moiety in medicinal chemistry, known for its unique steric and electronic properties that can significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile. nih.gov

The bulky nature of the tert-butyl group provides steric hindrance, which can protect adjacent functional groups from enzymatic degradation. This increased stability is a desirable property in drug design, as it can lead to a longer half-life in biological systems. For example, compared to their methyl or ethyl ester counterparts, tert-butyl esters like this compound exhibit slower rates of hydrolysis. This enhanced stability has been validated using techniques like HPLC-MS to monitor the degradation of the parent compound in plasma.

In the context of biological activity, the lipophilicity conferred by the tert-butyl group can enhance a molecule's ability to permeate cell membranes. This is particularly relevant for reaching intracellular targets. However, this increased lipophilicity can also reduce aqueous solubility. The influence of the tert-butyl group is often evaluated by comparing the activity of a tert-butyl-containing compound with its analogs that have smaller alkyl groups or different functional groups at the same position. For instance, studies on derivatives of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator ivacaftor (B1684365) found that removing one or both of the t-butyl groups from the phenyl ring improved protein stability without abrogating the potentiation of CFTR channel activity. nih.gov In another example, a comparative analysis of a tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate with its methyl ester derivative indicated that the tert-butyl group significantly enhanced biological activity.

The following table highlights the key influences of the tert-butyl group on the biological properties of molecules:

Table 2: Influence of the Tert-butyl Group on Biological Activity| Property | Effect of Tert-butyl Group | Example |

|---|---|---|

| Metabolic Stability | Increased steric hindrance protects against enzymatic degradation. | Slower hydrolysis rates compared to methyl or ethyl esters. |

| Membrane Permeability | Increased lipophilicity enhances passage through cell membranes. | Improved potential to reach intracellular targets. |

| Aqueous Solubility | Increased lipophilicity can lead to reduced solubility in water. | A trade-off to consider in drug design. |

| Biological Activity | Can significantly enhance or in some cases modulate biological activity compared to smaller alkyl groups. nih.gov | Enhanced activity in a difluoronaphthalene derivative; modulated stability in ivacaftor derivatives. nih.gov |

Research into Nitric Oxide (NO) Pathways and Nitric Oxide Synthase (NOS) Isoforms

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes. ucl.ac.uk It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). ucl.ac.ukrsc.org The modulation of NO production is a significant area of therapeutic research.

This compound has been utilized in the synthesis of compounds that target the NO pathway. Specifically, it has served as a precursor in the creation of inhibitors for dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that metabolizes asymmetric dimethylarginine (ADMA) and N-monomethyl arginine (NMMA). rsc.orgresearchgate.net ADMA and NMMA are endogenous inhibitors of all three NOS isoforms. rsc.orgresearchgate.net By inhibiting DDAH, the levels of these endogenous NOS inhibitors increase, leading to a reduction in NO production. This approach is being explored for conditions associated with excessive NO production. rsc.orgresearchgate.net

Research has focused on developing selective inhibitors for the DDAH-1 isoform, which is primarily responsible for metabolizing ADMA and NMMA. rsc.orgresearchgate.net The design and synthesis of novel DDAH-1 inhibitors have involved the modification of arginine-like structures, where this compound can be a component of the synthetic route. rsc.org For example, the synthesis of L-257 side-chain derivatives, which are investigated as DDAH inhibitors, involves multi-step chemical reactions where related aminopentanoate esters could be used. rsc.org

Studies on Protein Arginine Methyltransferase (PRMT) and Dimethylarginine Dimethylaminohydrolase (DDAH) Pathways

The interplay between protein arginine methyltransferases (PRMTs) and the DDAH pathway is critical in regulating NO synthesis. PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine to arginine residues in proteins. Type I PRMTs are responsible for the formation of ADMA and NMMA through the methylation of arginine residues within proteins, which are subsequently released upon proteolytic cleavage. rsc.org

As mentioned previously, DDAH is the primary enzyme responsible for the degradation of ADMA and NMMA. rsc.orgresearchgate.net Therefore, the activities of both PRMTs and DDAH are key determinants of the intracellular concentrations of these endogenous NOS inhibitors. Inhibiting PRMTs would decrease the production of ADMA and NMMA, while inhibiting DDAH would increase their levels.

Research in this area has involved the synthesis of inhibitors for both PRMTs and DDAH. While direct use of this compound in PRMT inhibitor synthesis is less commonly reported, its application in creating DDAH inhibitors is more established. rsc.org The development of selective inhibitors for different PRMT isoforms is an active area of research, with some studies focusing on compounds that mimic the structure of arginine. google.comgoogle.com Given that this compound is an amino acid derivative, its structural motifs could potentially be incorporated into the design of novel PRMT inhibitors.

In Vitro Biological Assays for Compound Evaluation

The evaluation of new chemical entities requires a battery of in vitro assays to determine their biological effects. This compound and its derivatives are often subjected to these assays to characterize their activity.

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo)

Cell viability and proliferation assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. rsc.org In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. rsc.org

The CellTiter-Glo® Luminescent Cell Viability Assay is another widely used method that measures the amount of ATP present, which is a marker of metabolically active cells. promega.ro The assay involves adding a single reagent directly to cells in culture, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP. promega.ro

Derivatives of this compound have been evaluated in such assays. For instance, in the development of small molecule degraders of the BRAF protein, a kinase involved in cancer, cell viability assays were used to assess the efficacy of the synthesized compounds. sci-hub.se Similarly, in the evaluation of tetrahydrocurcumin-amino acid conjugates as potential anticancer agents, MTT assays were employed to determine the cytotoxicity of the compounds against glioma cells. semanticscholar.org

The following table provides an overview of these common cell-based assays:

Table 3: Common In Vitro Cell Viability and Proliferation Assays| Assay | Principle | Measurement |

|---|---|---|

| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. rsc.org | Colorimetric (absorbance). rsc.org |

| CellTiter-Glo® | Measurement of ATP, an indicator of metabolically active cells. promega.ro | Luminescent signal. promega.ro |

In Vitro Degradation and Ubiquitination Assays

In vitro degradation and ubiquitination assays are crucial for studying the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells. google.com These assays are particularly relevant for the development of proteolysis-targeting chimeras (PROTACs) and other protein degraders.

In these assays, a target protein is incubated with cell extracts or purified components of the UPS (E1, E2, and E3 enzymes, and ubiquitin) in the presence of the compound being tested. The degradation of the target protein or its ubiquitination (the attachment of ubiquitin molecules) is then monitored, typically by Western blotting or other immunological methods. google.com

This compound has been used in the synthesis of heterovalent inhibitors targeting the N-end rule pathway, a subset of the UPS. rsc.orggoogle.com In this research, in vitro degradation and ubiquitination assays were performed to characterize the activity of the synthesized inhibitors. rsc.orggoogle.com For example, time- and concentration-dependent in vitro degradation assays were conducted using rabbit reticulocyte lysate to express and label a model substrate protein. google.com The effect of the inhibitors on the stability and ubiquitination of this substrate was then assessed. google.com

Luciferase Reporter Gene Assays

Luciferase reporter gene assays are a common method to study the activity of specific cell signaling pathways. thermofisher.com In the context of research involving derivatives of this compound, these assays are primarily used to screen for and characterize the activity of inhibitors targeting transcription factors. A key example is the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. mdpi.comscielo.br

In this system, cells are engineered to express a luciferase gene under the control of a promoter that is activated by the T-cell factor (Tcf)/β-catenin transcription complex. scielo.br When the pathway is active, the complex binds to the promoter, driving the expression of the luciferase enzyme. The addition of a substrate results in the emission of light, which can be quantified.

Researchers synthesize potential inhibitors using building blocks like this compound to create peptidomimetic structures designed to block the protein-protein interaction (PPI) between β-catenin and Tcf. These synthesized compounds are then added to the engineered cells. A decrease in the measured light output (luciferase activity) indicates that the compound has successfully inhibited the β-catenin/Tcf interaction, thereby blocking the downstream gene expression. scielo.br This high-throughput method allows for the rapid screening of many compounds to identify potent inhibitors of the pathway. scielo.br

Immunoblotting and Electrophoretic Techniques (e.g., SDS-PAGE)

Following the initial screening with reporter assays, immunoblotting, also known as Western Blotting, is a crucial technique used to confirm the mechanism of action of the synthesized inhibitors. This technique separates proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then uses antibodies to detect specific proteins of interest.

In the study of Wnt/β-catenin pathway inhibitors derived from precursors like this compound, immunoblotting serves several purposes:

Confirming Target Protein Levels: It can be used to measure the total amount of β-catenin protein within the cell. scielo.br A successful inhibitor of the β-catenin/Tcf interaction is not expected to change the total level of β-catenin, only to block its function as a transcriptional co-activator. nih.gov

Assessing Downstream Effects: The technique can verify that the inhibition of the β-catenin/Tcf interaction leads to a decrease in the expression of downstream target genes, such as c-myc and Cyclin D1, which are involved in cell proliferation. mdpi.comscielo.br

Investigating Degradation Pathways: In other applications, such as the development of proteolysis-targeting chimeras (PROTACs), linkers derived from aminopentanoic acid are used to connect a target-binding molecule to an E3 ligase ligand. epo.orgsci-hub.se Immunoblotting is essential in these cases to demonstrate that the target protein is being successfully ubiquitinated and degraded by the proteasome. epo.org

Peptidomimetics and Protein-Protein Interaction Modulators

This compound is a valuable starting material in the design of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. nih.govresearchgate.net Peptides are excellent candidates for modulating protein-protein interactions (PPIs) because they can mimic a protein's surface to compete for binding effectively. nih.gov However, natural peptides often suffer from poor metabolic stability and low cell permeability. rsc.orgmdpi.com Peptidomimetics aim to overcome these limitations by using non-peptidic scaffolds, like the one provided by this compound, to create more drug-like molecules. chemrxiv.org The tert-butyl ester protects the carboxylic acid group while the amine can be readily used for amide bond formation, and the five-carbon chain provides specific spacing and flexibility to the final molecule.

Disruption of Specific Protein-Protein Interactions (e.g., β-catenin/Tcf)

A significant application of peptidomimetics derived from building blocks like this compound is the disruption of the β-catenin/T-cell factor (Tcf) interaction. nih.gov In many cancers, mutations in the Wnt signaling pathway lead to the accumulation of β-catenin in the nucleus, where it binds to Tcf transcription factors to drive the expression of oncogenes. mdpi.comscielo.br Blocking this specific PPI is a promising therapeutic strategy.

Researchers have designed and synthesized small-molecule peptidomimetics that target the binding site of Tcf on β-catenin. nih.gov The synthesis of these inhibitors often involves using amino acid esters with varying linker lengths to correctly position the functional groups that mimic the critical Tcf residues. This compound provides a flexible five-carbon linker that can be incorporated into the peptidomimetic scaffold to achieve optimal binding and disruption of the β-catenin/Tcf complex. nih.gov

Optimization of Inhibitory Potency and Selectivity

Once a lead compound is identified, medicinal chemists perform extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity. Using the β-catenin/Tcf inhibitors as an example, researchers systematically modified the peptidomimetic structure and evaluated the impact on its ability to disrupt the target PPI. nih.gov The inhibitory potency is often measured as an inhibitory constant (Ki), where a lower value indicates a more potent compound.

Selectivity is equally critical; the ideal inhibitor should disrupt the β-catenin/Tcf interaction without affecting other essential β-catenin PPIs, such as its interaction with E-cadherin or the adenomatous polyposis coli (APC) protein. nih.gov The table below summarizes SAR findings from a study on β-catenin/Tcf inhibitors, demonstrating how modifications to a peptidomimetic scaffold can significantly alter potency and selectivity. nih.gov

| Compound | Modifications to Scaffold | β-catenin/Tcf Ki (μM) | Selectivity vs. β-catenin/E-cadherin (Fold) | Selectivity vs. β-catenin/APC (Fold) |

|---|---|---|---|---|

| Lead Compound (1) | Initial Scaffold | 14 | > 7.1 | > 7.1 |

| Compound 53 | Optimized substitutions on aromatic rings | 0.64 | > 156 | > 156 |

| Compound 57 | Further optimization of substitutions | 0.44 | > 227 | > 227 |

These studies show a clear progression, where rational modifications to the inhibitor's structure, built upon a scaffold potentially derived from precursors like this compound, led to compounds with significantly improved potency (from 14 μM to 0.44 μM) and high selectivity. nih.gov

Strategies for Enhancing Drug Permeability

A major challenge in drug development, particularly for peptidomimetics, is ensuring the compound can cross the cell membrane to reach its intracellular target. mdpi.comgoogle.com Several strategies are employed to enhance the permeability of molecules synthesized using building blocks like this compound.

Increasing Lipophilicity: The incorporation of lipophilic (fat-loving) groups can enhance membrane permeability. The tert-butyl group in this compound itself increases the lipophilicity of the molecule compared to a free acid or a methyl ester, which can be an advantageous starting point for synthesis.

Prodrug Strategy: A common and effective approach is the use of a prodrug, where the active compound is masked with a chemical group that is cleaved inside the cell to release the active drug. In the case of the β-catenin/Tcf inhibitors, a carboxylic acid group was found to be crucial for activity but can be detrimental for cell permeability due to its negative charge. To overcome this, researchers synthesized an ethyl ester derivative (a prodrug). nih.gov This more lipophilic ester readily crosses the cell membrane, where intracellular esterase enzymes cleave it to reveal the active carboxylic acid, leading to more potent inhibition of cancer cell viability in cellular assays. nih.gov

Conformational Constraint: Stabilizing the active conformation of a peptidomimetic through strategies like cyclization or stapling can improve its metabolic stability and, in some cases, its permeability by reducing the molecule's flexibility and polarity. rsc.orgmdpi.com

Advanced Research Methodologies and Interdisciplinary Applications

Biochemical Research and Metabolic Pathway Elucidation

The utility of tert-butyl 5-aminopentanoate is particularly evident in biochemical research, where it functions as a building block for creating molecules designed to interact with specific biological targets. These interactions provide insights into metabolic processes and the mechanisms underlying various diseases. chemimpex.com

This compound is employed in the synthesis of specialized molecular probes and inhibitors to investigate enzyme interactions and metabolic fluxes. chemimpex.com While not typically a direct modulator of enzymatic activity itself, its derivatives are designed for this purpose. The structural characteristics of the aminopentanoate backbone are significant in this context. For instance, the length of the carbon chain can influence how derivative molecules bind within the hydrophobic pockets of enzymes.

Researchers utilize it as a foundational component in the development of inhibitors for enzymes involved in critical metabolic pathways. smolecule.com For example, it has been used in the synthesis of inhibitors targeting the N-end rule pathway, a crucial system for protein degradation. rsc.orggoogle.com By incorporating this molecule, scientists can create tools to study the flux and regulation of this pathway, which has implications for cellular homeostasis. The study of metabolic flux, often using stable isotope tracers, helps reveal which parts of a metabolic network are active under certain conditions, and molecules derived from this compound can be used to perturb these networks for detailed analysis. mdpi.com

Table 1: Structural Features of this compound and Relevance to Enzyme Interaction Studies

| Feature | Description | Relevance in Synthesized Probes | Source(s) |

| Carbon Chain Length | A five-carbon chain separating the amine and ester groups. | The extended chain can enhance binding to hydrophobic pockets within enzymes, a principle used in protease inhibitor design. | |

| Tert-butyl Ester | A bulky protecting group for the carboxylic acid. | Provides steric protection against enzymatic degradation in biological assays, improving the pharmacokinetic profile of synthesized inhibitors. | |

| Primary Amine | A reactive nucleophilic group. | Serves as a key attachment point for coupling with other molecules to build complex inhibitors targeting specific enzyme active sites. | rsc.orggoogle.com |

By serving as an intermediate in the synthesis of targeted inhibitors, this compound plays a role in delineating complex biological processes and understanding disease pathophysiology. chemimpex.com A primary example is its use in creating inhibitors for the Ubiquitin-Proteasome System (UPS) and the associated N-end rule pathway. google.com This pathway is fundamental for protein quality control, removing damaged or dysfunctional proteins. google.com

Dysfunction in the N-end rule pathway is implicated in numerous age-related and neurodegenerative diseases. google.com For instance, the accumulation of misfolded proteins is a hallmark of conditions such as Alzheimer's disease (beta-amyloid aggregates), Parkinson's disease (α-synuclein in Lewy bodies), and Huntington's disease (huntingtin protein). google.com Research utilizing inhibitors synthesized from this compound helps to probe the specific roles of N-end rule components, like the E3 Ubiquitin ligases (e.g., UBR1, UBR2), in these pathological processes. rsc.orggoogle.com This allows for a more precise understanding of how protein degradation failures contribute to disease progression, opening avenues for novel therapeutic strategies targeting neurological and metabolic disorders. chemimpex.comgoogle.com

Computational Chemistry and Molecular Modeling

In conjunction with biochemical studies, this compound is integral to research that leverages computational chemistry and molecular modeling. The molecules synthesized from it are often analyzed using in silico methods to predict and understand their interactions with biological targets at an atomic level.

In silico docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. This method is heavily utilized in studies involving inhibitors derived from this compound. In research on the N-end rule pathway, this compound was used to synthesize a compound, RC5, which was then studied computationally. rsc.orggoogle.com

Scientists performed protein-ligand docking simulations to understand how these inhibitors interact with their targets. rsc.org Using software such as AutoDock, researchers can simulate the binding of a ligand to the active site of a receptor protein. rsc.org This analysis helps to identify key amino acid residues involved in the interaction and to understand the binding affinity. nih.gov For instance, docking studies were conducted on the UBR box, a domain of the UBR1 and UBR2 proteins, to model its interaction with inhibitors. rsc.orggoogle.com Such computational predictions are crucial for rationally designing more potent and selective inhibitors. nih.gov

To gain a deeper understanding of the forces driving molecular interactions, electrostatic potential calculations are often performed. These calculations map the electrostatic potential on the surface of a molecule, which is critical for its interaction with other molecules. acs.org

In studies involving inhibitors synthesized from this compound, the Adaptive Poisson-Boltzmann Solver (APBS) package was used to calculate electrostatic potentials. rsc.org The APBS method solves the Poisson-Boltzmann equation, which describes electrostatic interactions between solutes in a solvent, providing a detailed picture of the electrostatic forces involved in protein-ligand binding. rsc.orgacs.org The Restrained Electrostatic Potential (RESP) model is another method referenced in this context, known for its performance in calculating conformational energies of biological molecules, further highlighting the importance of electrostatics in these analyses. rsc.org

Molecular visualization tools are indispensable for interpreting the results of computational chemistry studies. Software like PyMOL is widely used to create high-quality 3D images of molecules and their complexes, allowing researchers to visually inspect docking poses and analyze structural data. rsc.orggoogle.comrsc.org

In the context of research on N-end rule inhibitors derived from this compound, PyMOL was used to prepare all structural drawings and to visualize the results of the in silico docking analyses. rsc.orggoogle.com This visualization allows for a clear depiction of how an inhibitor fits into the binding site of its target protein, highlighting hydrogen bonds and other key interactions that stabilize the complex. rsc.org This structural analysis is essential for validating computational models and for communicating complex structural findings. escholarship.org

Homology Modeling for Target Prediction

Homology modeling is a computational method that predicts the 3D structure of a target protein based on its amino acid sequence and the known structure of a homologous protein. This technique is valuable in the study of this compound for identifying potential biological targets. By generating a 3D model of a target protein, researchers can perform molecular docking simulations to predict how this compound might bind to it. These simulations can provide insights into the compound's binding affinity and specificity. For instance, if this compound is being explored as a potential enzyme inhibitor and the enzyme's crystal structure is unknown, homology modeling can create a structural model for docking studies. This computational approach, when combined with experimental validation, can accelerate the identification of molecular targets for novel compounds.

Advanced Analytical and Characterization Techniques in Research

A variety of advanced analytical techniques are crucial for the characterization and quality control of this compound in a research setting.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are essential for the analysis of this compound. These methods are used to monitor the progress of chemical reactions involving this compound and to purify it from reaction mixtures. uni-halle.de The high resolving power of HPLC and UPLC allows for the separation of the target compound from impurities, while the mass spectrometer provides molecular weight data for confirmation. uni-halle.de In some applications, the purity of the final product is determined using HPLC with a suitable column and detector. google.com For example, a study reported using a Varian Prostar HPLC with a Prostr 325 UV-Vis detector and a Hibar Purospher STAR column for purity determination. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. uni-halle.de ¹H NMR provides information about the chemical environment of the protons in the molecule, while ¹³C NMR details the carbon framework. uni-halle.de In one synthesis, the ¹H NMR spectrum of this compound in CDCl₃ showed characteristic signals at δ = 1.28 [s, 12 H], 1.44 [s, 9H], 1.5-1.6 [m, 4H], 2.1-2.2 [t, 2H], and 2.76-2.84 [t, 2H]. google.com Another study reported ¹³C NMR data for a derivative, which included signals at 173.3, 170.5, and 169.4 ppm. sci-hub.se

| Technique | Instrumentation | Solvent | Observed Signals (δ ppm) | Reference |

| ¹H NMR | Varian FT 200 MHz or Bruker FT 300 MHz | CDCl₃ | 1.28, 1.44, 1.5-1.6, 2.1-2.2, 2.76-2.84 | google.com |

| ¹³C NMR | Not Specified | DMSO-d6 | 173.3, 170.5, 169.4 (for a derivative) | sci-hub.se |

The purity and structural integrity of this compound are critical for its use in research. A combination of analytical methods is employed for this purpose. Chromatographic techniques like Thin Layer Chromatography (TLC) and HPLC are often used for an initial assessment of purity. For instance, the purity of a sample was assessed by TLC on a silica (B1680970) gel coated aluminum plate. google.com Structural validation is typically achieved through a combination of NMR spectroscopy and mass spectrometry, which provides definitive information about the molecular structure and weight. uni-halle.de

Optical rotation is a property of chiral molecules, which rotate the plane of polarized light. Since this compound is an achiral molecule, it does not exhibit optical rotation. However, polarimetry can be a relevant technique if this compound is used as a starting material in the synthesis of chiral molecules. In such cases, the optical rotation of the final product would be measured to determine its enantiomeric purity. While no specific studies detailing the use of polarimetry with this compound were found, it remains a standard technique in stereoselective synthesis where chiral products are formed from achiral precursors.

Role in Catalysis and Novel Material Science

This compound serves as a valuable building block in the fields of catalysis and material science. chemshuttle.com Its bifunctional nature, with a primary amine and a protected carboxylic acid, allows for its incorporation into various molecular structures.

In catalysis, the amine group can be functionalized to create ligands for metal catalysts. These ligands can be used in various catalytic reactions, including cross-coupling reactions.

In material science, this compound can be used as a monomer in the synthesis of novel polymers. The amine and carboxylic acid groups (after deprotection) can undergo polymerization to form polyamides or other functional polymers. These polymers may have applications in the development of new materials with specific properties. chemshuttle.com For example, it has been used in the synthesis of compounds for drug development and material science. chemshuttle.com

Emerging Chemical Biology and Bioengineering Applications

The unique properties of this compound and its derivatives make them suitable for use in the growing fields of chemical biology and bioengineering, where synthetic molecules are designed to interact with or modify biological systems.

Bioconjugation involves the covalent linking of molecules to biomolecules such as proteins. rsc.org The amine functionality of this compound makes it, or more commonly its activated derivatives, a useful linker in these strategies. For instance, the N-end rule pathway, which governs protein degradation, can be studied and targeted using molecules synthesized from amino acid precursors like tert-butyl-5-aminopentanoate. google.com

Enzymatic ligation is a highly selective method for protein modification. rsc.org Enzymes like transglutaminase can form a stable amide bond between a primary amine (like that on the pentanoate derivative) and the side chain of a glutamine residue on a protein. rsc.org This site-specific modification is crucial for creating well-defined protein conjugates for therapeutic or diagnostic purposes.

Vesicles are microscopic sacs, often made of lipid bilayers, used in drug delivery and as models for cellular membranes. nih.govnih.gov The synthesis of molecules for vesicle formation often requires components with both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.

Development in Foldamer Chemistry

The field of foldamer chemistry focuses on the design and synthesis of oligomers that adopt well-defined, predictable three-dimensional structures, similar to the secondary structures of proteins and nucleic acids. This compound serves as a crucial precursor for δ-amino acids, which are building blocks for a unique class of foldamers.

The study of peptides constructed from β- and γ-amino acids has seen rapid development, leading to a variety of helical structures. kcl.ac.uk However, research into δ-amino acid-based foldamers is a more nascent field, partly due to challenges in synthesizing enantiopure δ-amino acids and preventing intramolecular cyclization (lactam formation) during peptide synthesis. kcl.ac.uk The use of this compound, with its acid-labile tert-butyl ester protecting the carboxylic acid and a free amine, provides a stable and versatile starting material for overcoming these synthetic hurdles. chemimpex.com

Peptides constructed with δ-amino acids are of particular interest because the backbone length of a δ-amino acid monomer is nearly equivalent to that of an α-dipeptide. kcl.ac.uk This structural similarity allows δ-oligomers to form hydrogen-bonding patterns that resemble those found in natural α-helices. Specifically, oligomers of δ-amino acids have been shown to form a distinctive 13/11-helix structure. kcl.ac.uk This helix is characterized by a repeating pattern of C13 and C11 hydrogen-bonded rings, creating a stable and predictable conformation.

The ability to control helical formation is a central theme in foldamer chemistry. Different amino acid homologues give rise to distinct helical motifs, each with unique structural parameters. The incorporation of δ-amino acids, derived from precursors like this compound, expands the repertoire of available foldamer structures, enabling the design of novel molecular scaffolds for applications in catalysis and materials science. kcl.ac.uk

Table 1: Comparison of Helical Structures from Different Amino Acid Homologues

| Amino Acid Type | Common Helical Structure(s) | Hydrogen-Bonding Ring Size | Key Characteristics |

|---|---|---|---|

| α-Amino Acids | α-Helix, 310-Helix | C13, C10 | The fundamental building blocks of natural proteins. |

| β-Amino Acids | 14-Helix, 12-Helix, 10/12-Helix | C14, C12, etc. | Longer and more stable helices than α-peptides. |

| γ-Amino Acids | 14-Helix, 9-Helix | C14, C9 | Exhibit even more variation in helix types. kcl.ac.uk |

| δ-Amino Acids | 13/11-Helix | C13, C11 | Backbone length mimics an α-dipeptide, resembling natural peptide structures. kcl.ac.uk |

Hybridization Studies (e.g., Nucleobase Dimers)

This compound is also a valuable reagent in the synthesis of modified nucleic acid analogs for hybridization studies. These studies are fundamental to understanding the principles of molecular recognition and for developing new diagnostic and therapeutic tools. One key area of application is in the creation of Peptide Nucleic Acids (PNAs) and other synthetic mimics of DNA and RNA. nih.govrevistamedicinamilitara.ro

PNAs are DNA/RNA analogs where the natural sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. nih.govrevistamedicinamilitara.ro This modification results in a neutral backbone, which eliminates electrostatic repulsion and leads to exceptionally strong and sequence-specific binding to complementary DNA and RNA strands. nih.gov Researchers modify the standard PNA backbone to further enhance properties like binding affinity, cellular uptake, and target specificity. nih.gov

The use of 5-aminopentanoic acid, for which this compound is a protected precursor, represents one such backbone modification. Researchers have synthesized and conducted hybridization studies on nucleobase dimers linked by a 5-aminopentanoic acid backbone, referred to as APN (5-A minopentanoic acid N ucleobase) dimers. acs.org These studies aim to understand how the flexibility and length of the linker affect the stability of the resulting duplexes with complementary nucleic acid strands.

In a specific study, a thymine-thymine (T-T) dimer was synthesized using a 5-aminopentanoic acid linker. acs.org The hybridization properties of this APN dimer were then investigated. Such research is critical for developing novel oligonucleotide analogues for antisense and antigene therapies, where modified nucleic acids are designed to bind to specific mRNA or DNA sequences to modulate gene expression. revistamedicinamilitara.ro The structural and binding data from these hybridization experiments inform the design of more effective and specific therapeutic agents.

Table 2: Research Findings on 5-Aminopentanoic Acid Nucleobase (APN) Dimers

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Compound Synthesized | A nucleobase dimer for hybridization analysis. | A thymine-thymine (T-T) dimer linked by a 5-aminopentanoic acid backbone. | acs.org |

| Research Focus | To evaluate the impact of the modified backbone on nucleic acid binding. | Hybridization studies of the 5-aminopentanoic acid nucleobase (APN) dimer. | acs.org |

| Potential Application | Development of synthetic DNA/RNA analogs. | Useful in the design of molecules for antisense or antigene strategies. | revistamedicinamilitara.roacs.org |

Process Development and Quality Control in Research and Scalable Production

Process Optimization and Scale-up Strategies

The synthesis of tert-butyl 5-aminopentanoate typically involves the esterification of 5-aminopentanoic acid with a source of a tert-butyl group. A common laboratory and industrial approach is the reaction of 5-aminopentanoic acid with tert-butanol (B103910) in the presence of an acid catalyst. Another scalable method involves the use of tert-butyl 2,2,2-trichloroacetimidate. tu-darmstadt.de

Process optimization focuses on maximizing yield and purity while ensuring operational efficiency and safety. Key parameters that are typically optimized include the choice of reagents, catalysts, solvents, reaction temperature, and purification methods. For instance, in a patented procedure for a related synthesis, this compound was added dropwise to a reaction mixture at a controlled temperature of 5°C, followed by an overnight stir at room temperature. google.com This suggests that temperature control is a critical parameter for managing reaction kinetics and minimizing side-product formation.

Scale-up strategies involve translating the optimized laboratory procedure to larger reactor volumes. This requires addressing challenges such as heat transfer, mass transfer, and reagent addition rates. The purification step, often involving aqueous workup and extraction with solvents like ethyl acetate (B1210297), followed by concentration under vacuum, must also be adapted for large-scale operations to efficiently remove unreacted starting materials and byproducts. google.com

Table 1: Key Parameters in this compound Synthesis

| Parameter | Description | Common Selections & Conditions |

|---|---|---|